Rocaglamide

Übersicht

Beschreibung

Rocaglamide: belongs to a class of molecules called flavaglines . It was first isolated in 1982 by Ming-Lu King and colleagues due to its antileukemic activity . The name “this compound” is derived from two parts: “Roc-” (referring to the Republic of China, where it was first isolated) and “aglamide” (indicating its origin from Large-leaved Aglaia, scientific name: Aglaia rimosa) .

Vorbereitungsmethoden

Synthetic Routes::

- Rocaglamide A (RocA) was first synthesized by Barry Trost in 1990. Although other syntheses have been described since, Trost’s method remains the only one to afford this compound in an enantio-specific manner .

- Specific synthetic routes and detailed reaction conditions are beyond the scope of this article, but it’s important to note that this compound synthesis involves intricate steps.

- Industrial-scale production methods for this compound are not widely reported, likely due to its complex structure and limited availability.

Analyse Chemischer Reaktionen

Arten von Reaktionen::

- Rocaglamide kann verschiedene Reaktionen durchlaufen, einschließlich Oxidation, Reduktion und Substitution.

- Spezielle Reagenzien und Bedingungen hängen von den gewünschten Modifikationen ab. Beispielsweise kann die Oxidation Oxidationsmittel wie Kaliumpermanganat (KMnO4) beinhalten.

- Die Hauptprodukte, die bei this compound-Reaktionen gebildet werden, variieren je nach spezifischem Reaktionstyp und den Bedingungen.

Wissenschaftliche Forschungsanwendungen

Rocaglamide, a natural product initially derived from Aglaia species, has garnered significant attention for its diverse biological activities, particularly in cancer research and treatment . this compound and its derivatives, collectively known as rocaglamides, have demonstrated anticancer, antiviral, and chemosensitizing properties . This article aims to provide a detailed overview of the applications of this compound, supported by research findings and case studies.

Anticancer Applications

This compound exhibits potent anticancer activities through multiple mechanisms, making it a promising candidate for cancer therapy .

Inhibition of Protein Synthesis: this compound primarily functions by inhibiting protein synthesis in cancer cells . It achieves this by binding to the eukaryotic translation initiation factor eIF4A, which is essential for mRNA translation . By clamping eIF4A onto polypurine sequences in mRNA, this compound disrupts the initiation of protein synthesis, leading to cell growth inhibition and apoptosis .

Modulation of T Cell Activity: this compound can promote the infiltration and differentiation of T cells, transforming immune-cold tumors into hot tumors . When combined with anti-PD-1 antibodies, this compound enhances the functional activation of CD4+ T cells, boosting the anti-tumor immune response .

Inhibition of Cellular Migration: this compound inhibits cancer cell migration, a critical step in metastasis formation . It induces morphological changes in membrane protrusions and inhibits the activities of Rho GTPases (RhoA, Rac1, and Cdc42), which are master regulators of cellular migration .

Cell Cycle Arrest and Apoptosis: this compound induces rapid phosphorylation and degradation of Cdc25A, a regulator of cell cycle progression, leading to cell cycle arrest at the G1-S phase . This ultimately results in tumor cell apoptosis .

Case Studies

Antiviral Applications

This compound has demonstrated antiviral activity against HIV-1 by interfering with viral replication .

Inhibition of HIV-1 Replication: this compound suppresses HIV-1 replication by altering Gag-genomic RNA interactions . It effectively inhibits the spread of virus infection in CEM×174 lymphocytes and primary CD4+ T cells .

Chemoprotective Applications

This compound has shown potential in reducing the toxicity of chemotherapeutic drugs in normal tissues .

Reduction of Apoptotic Cell Death: this compound significantly reduces apoptotic cell death induced by DNA-damaging anticancer drugs in primary human and murine cells . It blocks DNA damage-induced upregulation of the transcription factor p53 by inhibiting its protein synthesis .

Other Potential Applications

Apart from anticancer, antiviral, and chemoprotective applications, this compound derivatives have shown potential insecticidal activity . Virtual screening studies are ongoing to identify new chemical entities with potential biological activities based on this compound derivatives .

Challenges and Future Directions

Despite the promising applications of this compound, several challenges need to be addressed for its clinical translation. These include:

- Synthesis and Production: Developing efficient and scalable synthesis methods to produce this compound and its analogs .

- Target Specificity: Enhancing the selectivity of this compound towards cancer cells to minimize off-target effects .

- Drug Delivery: Improving the delivery of this compound to tumor sites to increase its efficacy .

Wirkmechanismus

- Rocaglamide A inhibits eukaryotic translation initiation by binding to the translation initiation factor eIF4A, converting it into a translational repressor .

- The exact molecular targets and pathways involved are still an active area of research.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von Rocaglamide liegt in seiner Flavaglinstruktur. Andere verwandte Verbindungen umfassen FL3 (Flavaglin).

Biologische Aktivität

Rocaglamide, a natural product derived from the plant Aglaia, has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

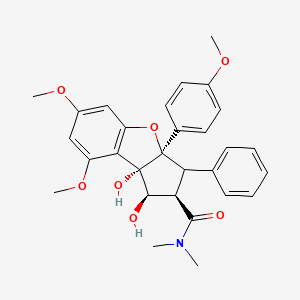

This compound belongs to the class of compounds known as rocaglates. Its structure is characterized by a cyclopenta[b]tetrahydrobenzofuran backbone, which is essential for its biological activity. The primary mechanism through which this compound exerts its effects is by inhibiting protein synthesis, specifically targeting the eukaryotic translation initiation factors eIF4A and eIF4E. This inhibition disrupts the cap-dependent translation of mRNA, leading to decreased levels of oncogenic proteins and ultimately inducing cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

This compound has demonstrated potent anticancer activity across various cancer types. Here are some key findings:

- Inhibition of Tumor Growth : this compound has been shown to inhibit tumor growth in multiple preclinical models, including human tumor xenografts. In one study, treatment with this compound significantly reduced tumor volumes in TRAIL-resistant hepatocellular carcinoma (HCC) cells when combined with TRAIL therapy .

- Mechanistic Insights : this compound induces cell cycle arrest at the G2/M phase and enhances the sensitivity of cancer cells to apoptosis-inducing agents such as TRAIL. It achieves this by modulating key apoptotic pathways involving caspase-8 and c-FLIP .

- Synergistic Effects : Studies have reported that this compound can synergize with other chemotherapeutic agents, enhancing their efficacy. For instance, it has been shown to work effectively in combination with doxorubicin in lymphoma models .

Table 1: Summary of this compound's Biological Activities

Case Studies

- Hepatocellular Carcinoma (HCC) :

- Neurofibromatosis-associated Tumors :

- Lymphoma Models :

Eigenschaften

IUPAC Name |

(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO7/c1-30(2)27(32)23-24(17-9-7-6-8-10-17)29(18-11-13-19(34-3)14-12-18)28(33,26(23)31)25-21(36-5)15-20(35-4)16-22(25)37-29/h6-16,23-24,26,31,33H,1-5H3/t23-,24-,26-,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPAQENNNINUPW-IDAMAFBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101004852 | |

| Record name | Rocaglamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Rocaglamide’s anti-tumor activity is driven primarily via inhibition of protein synthesis in tumor cells. Inhibition of protein synthesis is accomplished via inhibition of prohibitin 1 (PHB1) and prohibitin 2 (PHB2) - these proteins are necessary in the proliferation of cancer cells and are implicated in the Ras-mediated CRaf-MEK-ERK signaling pathway responsible for phosphorylating eIF4E, a key factor in the initiation of protein synthesis. The rocaglamide derivative silvestrol has also been observed to act directly on eIF4A, another translation initiation factor of the eIF4F complex ultimately responsible for initiation of protein synthesis. Inhibition of protein synthesis has a number of downstream effects. Many of the proteins that are down-regulated in response to protein synthesis inhibition in tumor cells are short-lived proteins responsible for regulation of the cell cycle, such as Cdc25A. Cdc25A is an oncogene that can become overexpressed in certain cancers and lead to unchecked cell growth. In addition to inhibiting its synthesis via the mechanism described above, rocaglamide promotes degradation of Cdc25A via activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway. This pathway is normally activated in response to DNA damage and serves to reduce the expression of proteins responsible for cell cycle progression, thereby inhibiting proliferation of damaged (i.e. tumour) cells. Rocaglamide’s inhibition of protein synthesis also appears to prevent the actions of the transcription factor heat shock factor 1 (HSF1), leading to an increased expression of thioredoxin-interacting protein (TXNIP) which is negatively regulated by HSF1. TXNIP is a negative regulator of cell glucose uptake, and its increased expression blocks glucose uptake and consequently impairs the proliferation of malignant cells. Rocaglamide also appears to induce apoptosis in tumor cells via activation of the pro-apoptotic proteins p38 and JNK and inhibition of the anti-apoptotic Mcl-1 protein. Similarly, it has been studied as an adjuvant in TRAIL-resistant cancers due to its ability to inhibit the synthesis of c-FLIP and IAP/XIAP - these anti-apoptotic proteins can become elevated in certain cancers, preventing the induction of apoptosis and resulting in resistance to TRAIL-based therapies. | |

| Record name | Rocaglamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

84573-16-0 | |

| Record name | (1R,2R,3S,3aR,8bS)-2,3,3a,8b-Tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84573-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rocaglamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rocaglamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rocaglamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROCAGLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRG4N852F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.